N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide
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Overview
Description
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide is a compound that features a thiophene ring, a phenyl group, and a pyrrolidine ring. Thiophene is a sulfur-containing heterocycle, while pyrrolidine is a nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.
For the specific synthesis of N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide, a common approach involves the reaction of 2-bromothiophene with a phenylboronic acid derivative in the presence of a palladium catalyst to form the 2-phenylthiophene intermediate. This intermediate is then reacted with pyrrolidine-2-carboxylic acid under amide coupling conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2′-nitrophenyl)pyrrolidine-2-carboxamides: These compounds have similar structural features and biological activities.
Thiophene-based drugs: Such as suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Uniqueness
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide is unique due to its combination of a thiophene ring, a phenyl group, and a pyrrolidine ring. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H16N2OS |
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Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H16N2OS/c18-15(13-7-3-9-16-13)17-12-6-2-1-5-11(12)14-8-4-10-19-14/h1-2,4-6,8,10,13,16H,3,7,9H2,(H,17,18) |
InChI Key |
YQNHWVAIGLKVSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2C3=CC=CS3 |
Origin of Product |
United States |
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